molecular formula C8H12N4O4 B12106710 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil CAS No. 55441-54-8

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil

Cat. No.: B12106710
CAS No.: 55441-54-8
M. Wt: 228.21 g/mol
InChI Key: OJERWLCKFBQUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves several steps. One common method includes the reaction of ethyl carbamate with 4-amino-1-methyluracil under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving nucleic acids and their analogs.

    Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves its interaction with specific molecular targets. In biological systems, it may mimic or interfere with the function of natural nucleobases, affecting processes like DNA replication and RNA transcription. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil include other uracil derivatives and pyrimidine analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

This compound is unique due to its specific modifications, which confer distinct chemical and biological properties .

Properties

CAS No.

55441-54-8

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

ethyl N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)carbamate

InChI

InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)

InChI Key

OJERWLCKFBQUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.